An In-Depth Technical Guide to 1-Chloro-1-methoxypropane: Physical and Chemical Properties
An In-Depth Technical Guide to 1-Chloro-1-methoxypropane: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-1-methoxypropane, an α-chloro ether, is a reactive chemical intermediate of interest in organic synthesis. Its unique structure, featuring both an ether and a halogen on the same carbon atom, imparts a distinct reactivity profile that makes it a valuable building block for the introduction of a methoxypropyl group in the synthesis of more complex molecules. This guide provides a comprehensive overview of the known physical and chemical properties of 1-Chloro-1-methoxypropane, including detailed experimental protocols for its synthesis and characteristic reactions, and an analysis of its spectroscopic data.
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of 1-Chloro-1-methoxypropane and its Isomer
| Property | 1-Chloro-1-methoxypropane (Computed) | 1-Chloro-3-methoxypropane (Experimental) |
| Molecular Formula | C₄H₉ClO[1] | C₄H₉ClO[2] |
| Molecular Weight | 108.57 g/mol [1] | 108.57 g/mol [2] |
| CAS Number | 5739-14-0[1] | 36215-07-3[2] |
| Boiling Point | Not available | 111 °C |
| Melting Point | Not available | < -70 °C |
| Density | Not available | 0.999 g/cm³ at 20 °C |
| Flash Point | Not available | 18 °C |
| XLogP3 | 1.7[1] | Not available |
| Topological Polar Surface Area | 9.2 Ų[1] | 9.2 Ų[2] |
| Complexity | 30.7[1] | 23.5[2] |
Synthesis of 1-Chloro-1-methoxypropane
A common method for the synthesis of α-chloro ethers like 1-Chloro-1-methoxypropane involves the reaction of an aldehyde with an alcohol in the presence of a chlorinating agent.
Experimental Protocol: Synthesis from Propionaldehyde and Methanol
This protocol describes a general procedure for the synthesis of 1-Chloro-1-methoxypropane.
Materials:
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Propionaldehyde
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Methanol
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Thionyl chloride (SOCl₂) or Hydrogen chloride (HCl) gas
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Anhydrous calcium chloride
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Dry diethyl ether
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Sodium bicarbonate solution (5%)
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Brine solution
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a solution of propionaldehyde in dry diethyl ether is cooled to 0 °C in an ice bath.
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An equimolar amount of methanol is added dropwise to the stirred solution.
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A chlorinating agent, such as thionyl chloride, is added dropwise to the mixture while maintaining the temperature at 0 °C. Alternatively, dry hydrogen chloride gas can be bubbled through the solution.
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The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours.
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The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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The reaction mixture is then washed successively with cold 5% sodium bicarbonate solution, water, and brine.
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The organic layer is dried over anhydrous calcium chloride and filtered.
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The solvent is removed under reduced pressure to yield crude 1-Chloro-1-methoxypropane.
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Purification can be achieved by fractional distillation under reduced pressure.
Caption: General workflow for the synthesis of 1-Chloro-1-methoxypropane.
Chemical Reactivity
1-Chloro-1-methoxypropane is a reactive compound that readily undergoes nucleophilic substitution reactions at the α-carbon. The presence of the adjacent oxygen atom stabilizes the developing positive charge on the carbon during the transition state, facilitating the departure of the chloride leaving group.
Nucleophilic Substitution Reactions
1-Chloro-1-methoxypropane reacts with a variety of nucleophiles to yield substituted products.
This protocol outlines the reaction of 1-Chloro-1-methoxypropane with sodium methoxide to form 1,1-dimethoxypropane.
Materials:
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1-Chloro-1-methoxypropane
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Sodium methoxide
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Anhydrous methanol
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Dry diethyl ether
Procedure:
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A solution of sodium methoxide in anhydrous methanol is prepared.
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1-Chloro-1-methoxypropane, dissolved in dry diethyl ether, is added dropwise to the stirred sodium methoxide solution at room temperature.
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The reaction mixture is stirred at room temperature for 4-6 hours.
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The reaction is monitored by gas chromatography (GC) to confirm the formation of the product.
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After completion, the reaction mixture is filtered to remove the precipitated sodium chloride.
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The filtrate is concentrated under reduced pressure.
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The residue is partitioned between diethyl ether and water.
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The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
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The solvent is evaporated, and the resulting 1,1-dimethoxypropane can be purified by distillation.
Caption: General mechanism for nucleophilic substitution on 1-Chloro-1-methoxypropane.
Hydrolysis
Like other α-chloro ethers, 1-Chloro-1-methoxypropane is susceptible to hydrolysis, which proceeds readily in the presence of water to form propionaldehyde, methanol, and hydrochloric acid. The reaction is typically acid-catalyzed.
Reaction: CH₃CH₂CH(Cl)OCH₃ + H₂O → CH₃CH₂CHO + CH₃OH + HCl
The mechanism involves the initial protonation of the ether oxygen, followed by the loss of methanol to form a resonance-stabilized carbocation. Subsequent attack by water and deprotonation yields the aldehyde.
Caption: Proposed mechanism for the acid-catalyzed hydrolysis of 1-Chloro-1-methoxypropane.
Spectroscopic Data Analysis
¹H NMR Spectroscopy:
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CH₃ (ethyl group): A triplet around 1.0-1.2 ppm.
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CH₂ (ethyl group): A multiplet (likely a quartet of doublets or more complex) around 1.6-1.9 ppm, coupled to both the methyl protons and the methine proton.
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OCH₃: A singlet around 3.4-3.6 ppm.
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CH(Cl): A triplet or doublet of quartets around 5.4-5.6 ppm, coupled to the methylene protons.
¹³C NMR Spectroscopy:
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CH₃ (ethyl group): ~10-15 ppm.
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CH₂ (ethyl group): ~25-30 ppm.
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OCH₃: ~55-60 ppm.
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CH(Cl): ~95-105 ppm.
Infrared (IR) Spectroscopy:
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 108 and an M+2 peak at m/z 110 with an intensity of about one-third of the M⁺ peak, characteristic of a compound containing one chlorine atom. Common fragmentation patterns would include the loss of a chlorine radical (M-35/37), a methoxy radical (M-31), and an ethyl radical (M-29). A prominent peak at m/z 73 [CH₃CH₂CH(OCH₃)]⁺ resulting from the loss of the chlorine atom is also expected.[5]
Conclusion
1-Chloro-1-methoxypropane is a versatile reagent in organic synthesis. Its physical and chemical properties, particularly its reactivity in nucleophilic substitution reactions, make it a useful intermediate for the introduction of the 1-methoxypropyl moiety. This guide has provided an overview of its characteristics, along with general experimental procedures for its synthesis and reactions. Researchers and drug development professionals can utilize this information for the design of synthetic routes and the development of new chemical entities. Further experimental investigation into the precise physical constants and reaction kinetics of 1-Chloro-1-methoxypropane would be beneficial for its broader application in the scientific community.
References
- 1. 1-Chloro-1-methoxypropane | C4H9ClO | CID 13625640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Chloro-3-methoxypropane | C4H9ClO | CID 118927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. docbrown.info [docbrown.info]
- 4. infrared spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl propyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. mass spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
